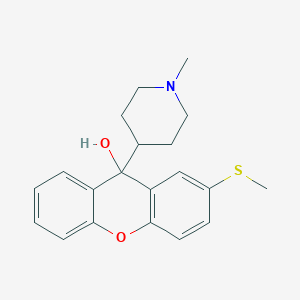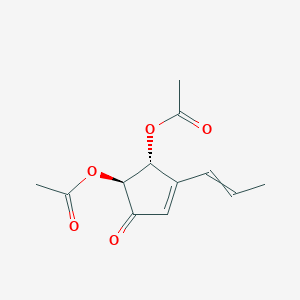
(1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate is an organic compound characterized by its unique cyclopentene ring structure with two acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentene ring, which can be derived from cyclopentadiene.
Functional Group Introduction:
Oxidation: The ketone group (5-oxo) is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(1R,2S)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate: A stereoisomer with different spatial arrangement of atoms.
Cyclopent-3-ene-1,2-diyl diacetate: Lacks the prop-1-en-1-yl group and ketone functionality.
5-Oxo-cyclopent-3-ene-1,2-diyl diacetate: Lacks the prop-1-en-1-yl group.
Uniqueness: The presence of both the prop-1-en-1-yl group and the ketone functionality in (1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate distinguishes it from its analogs, potentially leading to unique chemical reactivity and biological activity.
Propiedades
Número CAS |
57800-53-0 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
[(1R,5S)-5-acetyloxy-4-oxo-2-prop-1-enylcyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H14O5/c1-4-5-9-6-10(15)12(17-8(3)14)11(9)16-7(2)13/h4-6,11-12H,1-3H3/t11-,12-/m1/s1 |
Clave InChI |
SJZZHELEKZVTPC-VXGBXAGGSA-N |
SMILES isomérico |
CC=CC1=CC(=O)[C@H]([C@@H]1OC(=O)C)OC(=O)C |
SMILES canónico |
CC=CC1=CC(=O)C(C1OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


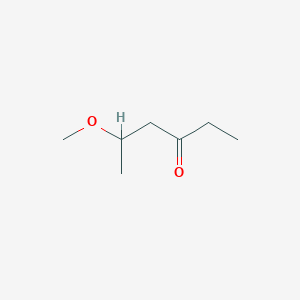

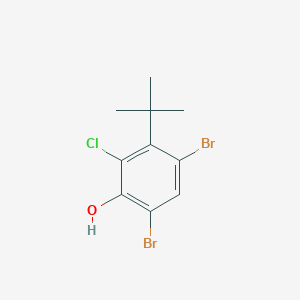


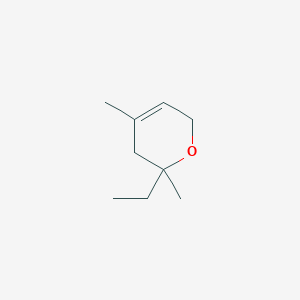

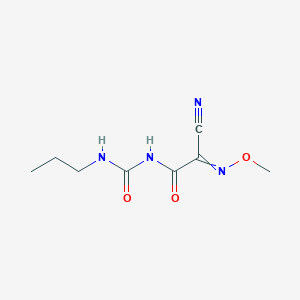
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
